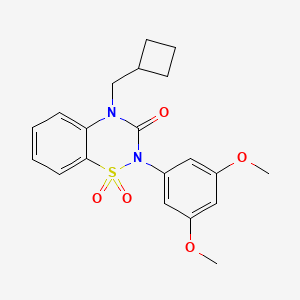
4-(cyclobutylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(cyclobutylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.12494298 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(cyclobutylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione , also known as ASC-JM-17, is a member of the benzothiadiazine class of compounds. Its biological activity has been a subject of interest due to its potential therapeutic applications.
- Chemical Formula : C28H32O6
- CAS Number : 1039760-91-2
- IUPAC Name : (1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione
- Molecular Weight : 464.558 g/mol
The biological activity of ASC-JM-17 is primarily attributed to its interaction with various biological targets. Initial studies suggest that it may modulate ion channels and exhibit anti-inflammatory properties. For instance, related benzothiadiazine derivatives have been shown to activate KATP channels and inhibit glucose-stimulated insulin release in pancreatic beta cells . This mechanism indicates potential use in metabolic disorders such as diabetes.
Biological Activity and Pharmacological Effects
Research indicates that ASC-JM-17 possesses several pharmacological effects:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in rodent models. This could be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
- Antinociceptive Effects : Studies have shown that it can reduce pain responses in animal models, suggesting its potential use as an analgesic agent .
- Antitumor Activity : Preliminary data indicate that ASC-JM-17 may inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to ASC-JM-17 have been evaluated for their antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
Case Study 1: Anti-inflammatory Effects
A study conducted on ASC-JM-17 showed a notable reduction in inflammation markers in a rat model of arthritis. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose showing a more pronounced effect on reducing swelling and pain .
Case Study 2: Antitumor Activity
In vitro studies evaluating the effect of ASC-JM-17 on cancer cell lines revealed IC50 values ranging from 15 µM to 25 µM across different cell types. These results suggest moderate potency compared to standard chemotherapeutic agents .
Comparative Table of Biological Activities
Properties
IUPAC Name |
4-(cyclobutylmethyl)-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-16-10-15(11-17(12-16)27-2)22-20(23)21(13-14-6-5-7-14)18-8-3-4-9-19(18)28(22,24)25/h3-4,8-12,14H,5-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQTZBXOHJSUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














